molecular formula C9H6N2O B1358747 2-Oxoindoline-4-carbonitrile CAS No. 214759-51-0

2-Oxoindoline-4-carbonitrile

Cat. No. B1358747
CAS RN: 214759-51-0
M. Wt: 158.16 g/mol
InChI Key: YPDAXLREHSXDNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the search for novel small molecules activating procaspase‐3, two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides have been designed and synthesized . The identification of the structures was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .


Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-4-carbonitrile consists of an indole ring fused with a pyrrolidine-2,4-dione ring system. The stereochemistry of the molecules is analyzed .


Chemical Reactions Analysis

A general and practical protocol for an electrochemically controlled dearomative 2,3-difunctionalization of indoles via electrochemical anode-selective oxidative cross-coupling has been demonstrated . The reaction runs under metal-, oxidant- and catalyst-free conditions .


Physical And Chemical Properties Analysis

2-Oxoindoline-4-carbonitrile is a versatile molecule that exhibits various physical and chemical properties. It has been studied for its potential applications in drug discovery, material science, and organic synthesis.

Scientific Research Applications

Mechanism of Action

The compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . The most potent compound accumulated cells in S phase and substantially induced late cellular apoptosis .

Safety and Hazards

The safety data sheet for 2-Oxoindoline-4-carbonitrile indicates that it is a substance with a warning signal word . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The results show that the compound would serve as a template for further design and development of novel anticancer agents . Normal cells in the human body divide and die in a tightly regulated manner .

properties

IUPAC Name

2-oxo-1,3-dihydroindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-6-2-1-3-8-7(6)4-9(12)11-8/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDAXLREHSXDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoindoline-4-carbonitrile

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